(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Description
This compound is a highly complex, multi-domain peptide characterized by a branched structure with numerous stereospecific centers and functional groups. Key features include:
Properties
Molecular Formula |
C96H156N34O20S |
|---|---|
Molecular Weight |
2138.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
InChI Key |
SVWSKJCJNAIKNH-MJZUAXFLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APELIN PRECURSOR (61-77) (HUMAN, BOVINE, MOUSE, RAT) TRIFLUOROACETATE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
APELIN PRECURSOR (61-77) (HUMAN, BOVINE, MOUSE, RAT) TRIFLUOROACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
Medicinal Chemistry
Hormonal Activity:
This compound is structurally related to peptide hormones and has been investigated for its potential as a synthetic analog of luteinizing hormone-releasing hormone (LHRH). LHRH analogs are crucial in treating hormone-sensitive conditions such as prostate cancer and endometriosis. The compound's ability to modulate hormonal pathways makes it a candidate for further clinical studies in hormone-related therapies .
Antitumor Properties:
Research indicates that compounds with similar structures can exhibit antitumor activity by inhibiting cancer cell proliferation. This compound's intricate amino acid sequence may enhance its binding affinity to specific receptors involved in tumor growth, making it a subject of interest for cancer therapeutics .
Biochemical Research
Protein Interaction Studies:
Due to its complex structure, this compound can serve as a valuable tool in studying protein-ligand interactions. It can be used to probe the binding sites of various receptors, aiding in the understanding of molecular mechanisms underlying various biological processes .
Enzyme Inhibition:
The compound's potential to inhibit specific enzymes involved in metabolic pathways has been explored. For instance, certain derivatives have shown promise as inhibitors of enzymes linked to metabolic disorders, suggesting applications in drug design aimed at treating conditions like diabetes and obesity.
Synthetic Applications
Precursor in Organic Synthesis:
This compound can act as a precursor for synthesizing other complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis and pharmaceutical development .
Peptide Synthesis:
In peptide chemistry, this compound can be utilized to synthesize novel peptides with enhanced biological activity. The ability to modify the amino acid sequence can lead to the development of peptides with improved stability and efficacy in therapeutic applications .
Case Study 1: LHRH Analog Development
A study focused on the synthesis and characterization of LHRH analogs demonstrated that modifications to the amino acid sequence could significantly enhance biological activity and receptor selectivity. The findings suggest that compounds like (2S)-... could lead to more effective treatments for hormone-dependent cancers.
Case Study 2: Antitumor Activity Assessment
Research conducted on structurally similar compounds revealed their potential to inhibit tumor growth in vitro. The study highlighted the importance of structural features in determining the efficacy of such compounds against various cancer cell lines.
Mechanism of Action
The mechanism of action of APELIN PRECURSOR (61-77) (HUMAN, BOVINE, MOUSE, RAT) TRIFLUOROACETATE involves binding to the apelin receptor (APJ). This interaction activates G-protein-coupled signaling pathways, leading to various physiological effects such as:
Regulation of blood pressure: By promoting vasodilation and reducing vascular resistance.
Cardiac contractility: Enhancing heart muscle contraction.
Metabolic balance: Influencing glucose and lipid metabolism
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
- Structural geometry : While the target compound shares a peptide backbone with and compounds, its branched architecture and pyrrolidine rings distinguish it from linear analogs. Such differences may alter pharmacokinetics (e.g., bioavailability, metabolic stability) .
- Electronic properties: The carbamimidamido groups (pKa ~12–13) confer strong basicity, contrasting with the neutral hydroxypropanoyl groups in . This could enhance interactions with anionic targets like DNA or phospholipid membranes .
Physicochemical Properties vs. Fluorinated Analogs
Table 2: Stability and Environmental Impact
- The absence of fluorine in the target compound reduces environmental persistence risks compared to fluorotelomers or hydrofluoroolefins, which form persistent PFAS degradation products .
Table 3: Bioactivity Comparison
- Synergistic effects observed in natural mixtures () suggest the target compound’s multi-domain structure could mimic such synergism in single-molecule design.
Biological Activity
The compound , with the systematic name (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid , is a complex peptide-like molecule with potential biological activities that warrant detailed examination.
Structure and Composition
This compound features multiple amino acid residues and functional groups that suggest it may interact with various biological targets. Its structure includes:
- Amino Acid Residues : Several L-amino acids, including alanine, phenylalanine, and arginine, which are known for their roles in protein synthesis and enzymatic activity.
- Functional Groups : The presence of imidazole, hydroxyl, and carbamimidamide groups indicates potential interactions with enzymes and receptors.
The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. Research into similar compounds suggests several possible mechanisms:
-
Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. For example, derivatives have demonstrated IC50 values in the nanomolar range against DPP-IV, indicating strong inhibitory effects that could be beneficial in treating type II diabetes .
Compound IC50 (nM) Target 5f 116 DPP-IV 7i 150 DPP-IV - Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), similar to metabotropic glutamate receptors (mGluRs). These interactions can lead to altered synaptic transmission and modulation of neuronal activity .
- Antiviral Activity : Recent studies have suggested that structurally related compounds may act as inhibitors of viral proteases, such as the main protease of SARS-CoV-2. Computational docking studies have shown promising binding affinities, indicating potential antiviral properties .
Case Studies
Several studies have explored the biological activities of peptides similar to the compound :
- Antidiabetic Properties : Research has demonstrated that certain peptide analogs can significantly lower blood glucose levels in animal models by inhibiting DPP-IV activity. This suggests that the compound could be developed for therapeutic use in managing diabetes.
- Neuroprotective Effects : Some analogs have been studied for their neuroprotective effects due to their ability to modulate glutamate signaling pathways, which are crucial for neuronal health and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
